molecular formula C18H13N3OS B13718987 5-((1H-Indol-6-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one

5-((1H-Indol-6-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one

Cat. No.: B13718987
M. Wt: 319.4 g/mol
InChI Key: GSRSVOVNHDPJPM-VAWYXSNFSA-N
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Description

5-((1H-Indol-6-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1H-Indol-6-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the reaction of 1H-indole-6-carbaldehyde with 3-phenyl-2-thioxoimidazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as piperidine, in an ethanol solvent . The reaction conditions may vary, but the general approach involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes apply. This includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-((1H-Indol-6-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce various indoline derivatives.

Scientific Research Applications

5-((1H-Indol-6-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-((1H-Indol-6-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((1H-Indol-6-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its specific combination of the indole moiety with a thioxoimidazolidinone structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H13N3OS

Molecular Weight

319.4 g/mol

IUPAC Name

4-hydroxy-5-[(E)-indol-6-ylidenemethyl]-3-phenyl-1H-imidazole-2-thione

InChI

InChI=1S/C18H13N3OS/c22-17-16(11-12-6-7-13-8-9-19-15(13)10-12)20-18(23)21(17)14-4-2-1-3-5-14/h1-11,22H,(H,20,23)/b12-11+

InChI Key

GSRSVOVNHDPJPM-VAWYXSNFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(NC2=S)/C=C/3\C=CC4=CC=NC4=C3)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=CC4=CC=NC4=C3)O

Origin of Product

United States

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